

A Comparative Guide to the Spectroscopic Features of 1-Ethoxybut-2-yne

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Compound of Interest

Compound Name: 1-Ethoxybut-2-yne

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of **1-ethoxybut-2-yne** against its structural analogues, 1-methoxybut-2-yne and 1-propoxybut-2-yne. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectral data for **1-ethoxybut-2-yne** and its selected alternatives. This data is essential for distinguishing between these closely related structures.

Table 1: ^1H NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
1-Ethoxybut-2-yne	~3.50	q	7.0	2H	-O-CH ₂ -CH ₃
~4.10	t	2.3	2H	-O-CH ₂ -C \equiv C-CH ₃	
~1.80	t	2.3	3H	-C \equiv C-CH ₃	
~1.20	t	7.0	3H	-O-CH ₂ -CH ₃	
1-Methoxybut-2-yne	~3.40	s	-	3H	-O-CH ₃
~4.05	q	2.4	2H	-O-CH ₂ -C \equiv C-CH ₃	
~1.80	t	2.4	3H	-C \equiv C-CH ₃	
1-Propoxybut-2-yne	~3.40	t	6.7	2H	-O-CH ₂ -CH ₂ -CH ₃
~4.08	t	2.3	2H	-O-CH ₂ -C \equiv C-CH ₃	
~1.81	t	2.3	3H	-C \equiv C-CH ₃	
~1.60	sext	7.1	2H	-O-CH ₂ -CH ₂ -CH ₃	
~0.95	t	7.4	3H	-O-CH ₂ -CH ₂ -CH ₃	

Note: The presented NMR data is based on typical chemical shifts and coupling constants for the respective functional groups and may vary slightly depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Assignment
1-Ethoxybut-2-yne	~15.0	-O-CH ₂ -CH ₃
	~58.0	-O-CH ₂ -C \equiv C-CH ₃
	~65.0	-O-CH ₂ -CH ₃
	~75.0	-O-CH ₂ -C \equiv C-CH ₃
	~80.0	-O-CH ₂ -C \equiv C-CH ₃
	~3.5	-C \equiv C-CH ₃
1-Methoxybut-2-yne	~57.0	-O-CH ₃
	~58.5	-O-CH ₂ -C \equiv C-CH ₃
	~74.5	-O-CH ₂ -C \equiv C-CH ₃
	~79.5	-O-CH ₂ -C \equiv C-CH ₃
	~3.6	-C \equiv C-CH ₃
1-Propoxybut-2-yne	~10.5	-O-CH ₂ -CH ₂ -CH ₃
	~22.8	-O-CH ₂ -CH ₂ -CH ₃
	~58.2	-O-CH ₂ -C \equiv C-CH ₃
	~71.9	-O-CH ₂ -CH ₂ -CH ₃
	~75.2	-O-CH ₂ -C \equiv C-CH ₃
	~79.8	-O-CH ₂ -C \equiv C-CH ₃
	~3.6	-C \equiv C-CH ₃

Note: The presented NMR data is based on typical chemical shifts for the respective functional groups and may vary slightly depending on the solvent and experimental conditions.

Table 3: Key IR Absorption Frequencies

Compound	Absorption Band (cm ⁻¹)	Functional Group
1-Ethoxybut-2-yne	~2980-2850	C-H (sp ³) stretch
~2250	C≡C stretch (internal alkyne)	
~1100	C-O stretch (ether)	
1-Methoxybut-2-yne	~2980-2850	C-H (sp ³) stretch
~2255	C≡C stretch (internal alkyne)	
~1110	C-O stretch (ether)	
1-Propoxybut-2-yne	~2970-2860	C-H (sp ³) stretch
~2250	C≡C stretch (internal alkyne)	
~1115	C-O stretch (ether)	

Experimental Protocols

Standard protocols for acquiring high-quality NMR and IR spectra are crucial for reliable data interpretation.

¹H and ¹³C NMR Spectroscopy

A sample of the analyte (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

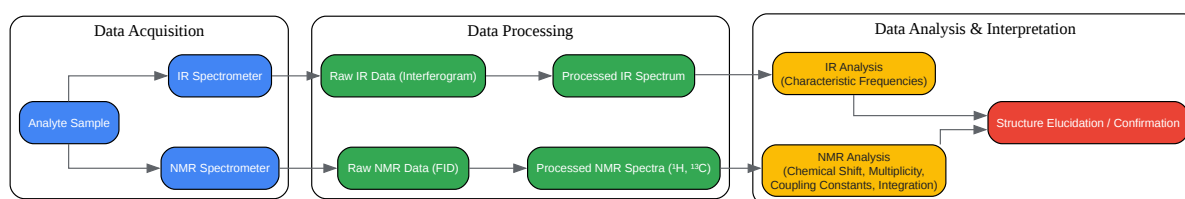
Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell. The spectrum is recorded using an FT-IR

spectrometer, typically over the range of 4000-400 cm^{-1} . A background spectrum of the KBr plates or the solvent is recorded and subtracted from the sample spectrum.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the acquisition and interpretation of spectral data for a given analyte such as **1-ethoxybut-2-yne**.



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Caption: Workflow for spectroscopic data acquisition, processing, and interpretation.

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